4-(4-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
Properties
IUPAC Name |
4-(4-methylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c1-10-6-8-11(9-7-10)19-14(21)12-4-2-3-5-13(12)20-15(19)17-18-16(20)22/h2-9H,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHQVMAGKAZQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Quinazoline Ring Formation: The quinazoline ring is formed by the condensation of anthranilic acid derivatives with formamide or formic acid.
Fusion of Triazole and Quinazoline Rings: The final step involves the fusion of the triazole and quinazoline rings, often facilitated by cyclization reactions under reflux conditions with appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve:
Microwave-Assisted Synthesis: This method accelerates the reaction rates and improves yields by using microwave irradiation.
Metal-Catalyzed Reactions: Transition metal catalysts, such as palladium or copper, are used to enhance the efficiency of the cyclization and fusion steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Derivatives: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
4-(4-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves:
Comparison with Similar Compounds
Structural and Functional Group Variations
Triazoloquinazolinone derivatives differ primarily in substituents at positions 1, 4, and 3. Key structural analogs include:
Key Observations :
- Position 1 : The sulfanyl (-SH) group in the target compound enhances electrophilic reactivity, favoring S-alkylation or S-acylation over N-substitution . In contrast, 1-methyl or 1-acyl derivatives (e.g., compound 4b ) exhibit improved metabolic stability but reduced regioselectivity in reactions.
- Comparatively, 4-benzyl or 4-(3-ethylphenyl) analogs show higher H₁-antihistaminic potency but increased sedation risks .
- Position 5: Conversion of the 5-ketone to a triazole (as in anticonvulsant derivatives) abolishes activity, highlighting the critical role of the quinazolinone ring in pharmacological effects .
Pharmacological Activity Comparison
H₁-Antihistaminic Activity :
- The target compound’s structural analogs, such as 1-substituted-4-phenyl derivatives, demonstrate potent H₁-antihistaminic activity. For example, 4-(3-ethylphenyl)-1-methyl derivatives achieve 74.6% protection against histamine-induced bronchospasm in guinea pigs, outperforming chlorpheniramine (71%) with lower sedation (10% vs. 30%) .
- 4-Benzyl derivatives (e.g., 4-benzyl-1-piperidinylmethyl) show comparable efficacy but require higher doses (ED₅₀: 22 mg/kg), suggesting the methylphenyl group in the target compound may enhance bioavailability .
- Anticonvulsant Activity: Triazoloquinoline derivatives lacking the quinazolinone 5-ketone (e.g., 5-(p-fluorophenyl)-4,5-dihydrotriazoloquinoline) exhibit potent anticonvulsant effects (ED₅₀: 22 mg/kg in PTZ tests) . This contrasts with the target compound, where the 5-ketone may limit CNS penetration.
Physicochemical Properties
- Stability : Sulfanyl-containing derivatives are prone to oxidation, requiring storage under inert conditions, whereas 1-methyl or 1-acyl analogs exhibit greater stability .
Biological Activity
The compound 4-(4-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (commonly referred to as the triazoloquinazolinone) is a member of the triazoloquinazolinone family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a triazole ring fused with a quinazoline moiety. The presence of the sulfanyl group and a methylphenyl substituent contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N4S |
| Molecular Weight | 256.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antimicrobial Activity
Recent studies have indicated that compounds within the triazoloquinazolinone class exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and fungi. The compound's mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
In vitro assays have demonstrated that triazoloquinazolinones can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds are generally lower than those for conventional antibiotics, suggesting a promising alternative for treating resistant infections.
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies. In vitro tests on various cancer cell lines (e.g., HeLa and MCF-7) showed that this compound induces apoptosis and inhibits cell proliferation.
A notable study reported that the compound exhibited an IC50 value of approximately 15 µM against HeLa cells. The mechanism of action appears to involve the activation of caspase pathways and modulation of cell cycle regulators.
H1-Antihistaminic Activity
Compounds similar to this compound have been tested for H1-antihistaminic activity. For example, a related compound demonstrated significant protection against histamine-induced bronchospasm in guinea pigs with a potency comparable to established antihistamines like chlorpheniramine maleate. This suggests potential applications in allergy treatments.
The biological activity of this compound is largely attributed to its structural features which facilitate interaction with specific biological targets:
- Enzyme Inhibition : The triazole ring may interact with enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may bind to histamine receptors or other cellular receptors influencing signaling pathways.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various triazoloquinazolinones, it was found that derivatives exhibited MIC values ranging from 0.5 to 8 µg/mL against Staphylococcus aureus. This underscores the potential for developing new antibiotics from this chemical class.
Case Study 2: Anticancer Activity
A research team investigated the anticancer properties of several triazoloquinazolinones in vitro. They reported that treatment with 20 µM concentrations led to a significant reduction in cell viability in HeLa cells by inducing apoptosis through mitochondrial pathways.
Q & A
Q. Key Considerations :
- Solvent polarity significantly impacts reaction efficiency.
- Substituents on the quinazoline core influence cyclization kinetics .
Basic: How is the compound characterized structurally and functionally?
Answer:
Structural Characterization :
- Spectral Analysis :
- X-ray Crystallography : Resolves bond angles and confirms planarity of the fused heterocyclic system .
Q. Functional Analysis :
- Thermogravimetric Analysis (TGA) : Reveals thermal stability up to 220°C, critical for storage and handling .
- HPLC : Monitors purity (>95%) and byproduct formation during synthesis .
Basic: What is the primary biological activity of this compound?
Answer:
The compound exhibits H1-histamine receptor antagonism , validated in guinea pig models. Key findings:
- In Vivo Efficacy : 74.6% protection against histamine-induced bronchospasm, outperforming chlorpheniramine maleate (71%) .
- Sedation Profile : Negligible CNS depression (10% vs. 30% for chlorpheniramine), attributed to reduced blood-brain barrier penetration .
Mechanistic Insight :
The sulfanyl group enhances receptor binding affinity, while the methylphenyl moiety stabilizes hydrophobic interactions .
Advanced: How do structural modifications influence its biological activity (SAR)?
Answer:
Structure-Activity Relationship (SAR) Highlights :
| Modification | Biological Impact | Reference |
|---|---|---|
| Chloromethyl substitution | ↑ Cytotoxicity (IC₅₀ reduced by 40%) | |
| Methoxy at C7 | ↑ Receptor binding (Ki = 12 nM vs. 28 nM base) | |
| Bromine at C1 | ↓ Antihistaminic activity (50% protection) |
Q. Methodology :
- In Silico Docking : Predicts binding modes to H1 receptors using AutoDock Vina .
- Synthetic Tuning : Alkyl halide substitutions (e.g., bromo, chloro) alter electronic profiles and steric hindrance .
Advanced: What governs regioselectivity in electrophilic reactions with this compound?
Answer:
Regioselectivity is dictated by nucleophilic sulfur at position 1 and electron-rich triazole N2 :
Q. Experimental Validation :
- FTIR : Tracks S-H (2550 cm⁻¹) disappearance post-alkylation .
- DFT Calculations : B3LYP/6-31G(d) models confirm transition state energies favoring S-attack .
Advanced: How can computational methods optimize its pharmacological properties?
Answer:
Strategies :
QSAR Modeling : Correlates logP values (2.8–3.5) with bioavailability. Lower logP improves aqueous solubility .
MD Simulations : Predicts metabolic stability by analyzing CYP450 interaction hotspots .
ADMET Prediction : SwissADME identifies optimal substituents for reduced hepatotoxicity .
Case Study :
DFT-optimized derivatives show 30% higher metabolic half-life in vitro .
Advanced: How to resolve contradictions in reported activity data across studies?
Answer:
Root Causes :
- Solvent Effects : DMSO vs. ethanol alters compound aggregation in bioassays .
- Receptor Isoforms : Species-specific H1 receptor variations (e.g., guinea pig vs. human) .
Q. Resolution Protocol :
Standardized Assays : Use histamine-induced ileum contraction models (IC₅₀ reproducibility ±5%) .
Cross-Validation : Compare in vitro (CHO-K1 cells) and in vivo data to confirm target specificity .
Advanced: What strategies enhance stability under experimental conditions?
Answer:
Stability Challenges :
Q. Mitigation :
- Storage : Argon atmosphere, -20°C, and amber vials reduce degradation by 90% .
- Formulation : Lyophilized PEG-400 matrices extend shelf life to 12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
